2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole
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Overview
Description
2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Benzoylation: The piperidine ring is then benzoylated using 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Formation of Benzoxazole Ring: The final step involves the cyclization of the benzoylated piperidine with an appropriate precursor to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the benzoxazole ring.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors or enzymes, while the benzoxazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- **1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole
- **4-(2-Methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid
Uniqueness
2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to the presence of both the benzoxazole and piperidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development .
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C20H20N2O2/c1-14-6-2-3-7-16(14)20(23)22-12-10-15(11-13-22)19-21-17-8-4-5-9-18(17)24-19/h2-9,15H,10-13H2,1H3 |
InChI Key |
ZILPGZMUUZNNGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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